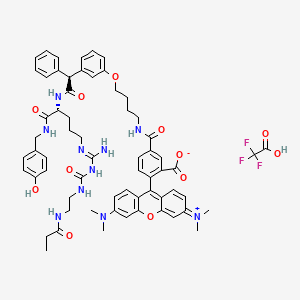

Y1R probe-1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C64H71F3N10O12 |

|---|---|

Peso molecular |

1229.3 g/mol |

Nombre IUPAC |

5-[4-[3-[(1S)-2-[[(2R)-5-[[amino-[2-(propanoylamino)ethylcarbamoylamino]methylidene]amino]-1-[(4-hydroxyphenyl)methylamino]-1-oxopentan-2-yl]amino]-2-oxo-1-phenylethyl]phenoxy]butylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C62H70N10O10.C2HF3O2/c1-6-54(74)64-31-32-67-62(80)70-61(63)66-30-13-18-51(58(76)68-38-39-19-24-45(73)25-20-39)69-59(77)55(40-14-8-7-9-15-40)41-16-12-17-46(34-41)81-33-11-10-29-65-57(75)42-21-26-47(50(35-42)60(78)79)56-48-27-22-43(71(2)3)36-52(48)82-53-37-44(72(4)5)23-28-49(53)56;3-2(4,5)1(6)7/h7-9,12,14-17,19-28,34-37,51,55H,6,10-11,13,18,29-33,38H2,1-5H3,(H9-,63,64,65,66,67,68,69,70,73,74,75,76,77,78,79,80);(H,6,7)/t51-,55+;/m1./s1 |

Clave InChI |

RJSDBPMPJMMBFF-CDPYHEJSSA-N |

SMILES isomérico |

CCC(=O)NCCNC(=O)NC(=NCCC[C@H](C(=O)NCC1=CC=C(C=C1)O)NC(=O)[C@@H](C2=CC=CC=C2)C3=CC(=CC=C3)OCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=[N+](C)C)C=C6OC7=C5C=CC(=C7)N(C)C)C(=O)[O-])N.C(=O)(C(F)(F)F)O |

SMILES canónico |

CCC(=O)NCCNC(=O)NC(=NCCCC(C(=O)NCC1=CC=C(C=C1)O)NC(=O)C(C2=CC=CC=C2)C3=CC(=CC=C3)OCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=[N+](C)C)C=C6OC7=C5C=CC(=C7)N(C)C)C(=O)[O-])N.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Foundational & Exploratory

Y1R Probe-1: A Technical Guide to a High-Affinity Fluorescent Antagonist for the Neuropeptide Y Y1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Y1R probe-1, also identified as Compound 39, is a novel and potent tool for the study of the Neuropeptide Y Y1 receptor (Y1R).[1][2][3][4] This high-affinity fluorescent probe acts as a selective antagonist, enabling detailed investigation of Y1R signaling, distribution, and dynamics in a variety of cellular and tissue contexts.[1] Its development, based on the structure of the Y1R-selective antagonist UR-MK299, has resulted in a probe with picomolar binding affinity, a significant improvement over previously available fluorescent ligands. This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its application in biomedical research.

Introduction to this compound

This compound is a fluorescently-labeled small molecule designed for the specific and high-affinity targeting of the Neuropeptide Y Y1 receptor (Y1R). The Y1R is a G-protein coupled receptor (GPCR) that plays a crucial role in a wide array of physiological processes, including the regulation of food intake, anxiety, and blood pressure. Dysregulation of the Y1R signaling pathway has been implicated in various pathological conditions such as obesity, cancer, and cardiovascular diseases.

The development of this compound was driven by the need for more potent and selective tools to study this important receptor. By attaching a fluorescent dye to a high-affinity argininamide-type Y1R antagonist, researchers have created a probe that allows for direct visualization and quantification of Y1R in living cells and tissues.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Alternate Name | Compound 39 | |

| CAS Number | 2773476-41-6 | |

| Molecular Formula | C64H71F3N10O12 | |

| Molecular Weight | 1229.30 g/mol | |

| Target | Neuropeptide Y Y1 Receptor (Y1R) | |

| Probe Type | Fluorescent Antagonist |

Mechanism of Action

This compound functions as a potent and selective antagonist of the Neuropeptide Y Y1 receptor. Its mechanism of action involves the competitive blockade of the endogenous ligand, Neuropeptide Y (NPY), from binding to the Y1R. By occupying the ligand-binding pocket, this compound prevents the conformational changes in the receptor that are necessary for the activation of downstream signaling pathways.

The Y1R is primarily coupled to Gαi/o proteins. Upon activation by NPY, the receptor initiates a signaling cascade that includes:

-

Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of intracellular calcium (Ca2+) levels: Y1R activation can lead to an increase in intracellular Ca2+ concentrations.

As an antagonist, this compound effectively inhibits these NPY-mediated signaling events. This has been experimentally validated in a Fura-2 calcium assay, where the probe was shown to block NPY-induced increases in intracellular calcium.

Below is a diagram illustrating the signaling pathway of the Y1R and the antagonistic action of this compound.

Quantitative Data

This compound exhibits exceptionally high binding affinity for the Y1R, with reported picomolar Ki values. This represents a significant improvement in affinity compared to previously developed fluorescent probes for this receptor.

Table 2: Pharmacological Data for this compound

| Parameter | Value | Species | Assay Type | Reference |

| Ki | 0.19 nM | Human | Radioligand Binding Assay | |

| pKi | 9.36 - 9.95 | Not Specified | Radioligand Binding Assay | |

| Functional Activity | Antagonist | Not Specified | Fura-2 Calcium Assay |

Experimental Protocols

The high affinity and fluorescent nature of this compound make it a versatile tool for a range of applications, including flow cytometry, fluorescence microscopy, and fluorescence anisotropy-based binding studies. The following are generalized protocols based on the methodologies described in the literature.

Flow Cytometry for Y1R Binding

This protocol allows for the quantification of Y1R expression on the cell surface.

Materials:

-

Cells expressing Y1R

-

This compound

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest cells and wash with cold PBS. Resuspend cells in staining buffer (e.g., PBS with 1% BSA) to a concentration of 1 x 10^6 cells/mL.

-

Blocking (Optional): To reduce non-specific binding, incubate cells with a blocking solution (e.g., staining buffer with an appropriate blocking agent) for 15-30 minutes on ice.

-

Staining: Add this compound to the cell suspension at a predetermined optimal concentration. For competition binding assays, co-incubate with a non-fluorescent Y1R ligand.

-

Incubation: Incubate the cells for a sufficient time to reach binding equilibrium (e.g., 60 minutes) at 4°C or on ice, protected from light.

-

Washing: Wash the cells twice with cold staining buffer to remove unbound probe.

-

Data Acquisition: Resuspend the cells in a suitable buffer for flow cytometry and acquire data on a flow cytometer equipped with the appropriate lasers and filters for the fluorophore on this compound.

Fluorescence Microscopy for Y1R Localization

This protocol enables the visualization of Y1R distribution in live or fixed cells.

Materials:

-

Cells grown on coverslips or in imaging dishes

-

This compound

-

Cell culture medium or appropriate buffer

-

Fixative (e.g., paraformaldehyde) if imaging fixed cells

-

Mounting medium

-

Fluorescence microscope (widefield or confocal)

Procedure:

-

Cell Culture: Plate cells on a suitable imaging substrate and allow them to adhere.

-

Staining: Replace the culture medium with a medium or buffer containing the desired concentration of this compound.

-

Incubation: Incubate the cells for a specific duration at 37°C (for live-cell imaging) or 4°C (to minimize internalization), protected from light.

-

Washing: Gently wash the cells with fresh medium or buffer to remove the unbound probe.

-

(Optional) Fixation: For fixed-cell imaging, fix the cells with a suitable fixative after the washing step.

-

Imaging: Mount the coverslips or place the imaging dish on the microscope stage. Acquire images using the appropriate excitation and emission filters for the fluorophore of this compound.

Applications and Future Directions

This compound is a powerful tool for a wide range of applications in both basic and translational research. Its high affinity and selectivity make it suitable for:

-

Receptor quantification and localization studies.

-

High-throughput screening for novel Y1R ligands.

-

Investigating the role of Y1R in cancer biology.

-

Studying the involvement of Y1R in metabolic disorders.

The development of such high-quality chemical probes is crucial for advancing our understanding of GPCR biology and for the development of novel therapeutics targeting these important receptors.

Conclusion

This compound represents a significant advancement in the available tools for studying the Neuropeptide Y Y1 receptor. Its superior binding affinity, coupled with its fluorescent properties, provides researchers with a versatile and reliable probe for a variety of in vitro applications. This technical guide serves as a comprehensive resource for the effective utilization of this compound in the investigation of Y1R biology and its role in health and disease.

References

Y1R Probe-1: A High-Affinity Fluorescent Antagonist for the Neuropeptide Y Y1 Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Y1R probe-1, also known as compound 39, is a potent and selective fluorescent antagonist for the Neuropeptide Y Y1 receptor (Y1R), a G protein-coupled receptor implicated in a range of physiological processes, including appetite regulation, anxiety, and cancer.[1][2] Developed through structure-based design, this probe exhibits picomolar binding affinity and serves as a valuable tool for studying Y1R pharmacology and cellular dynamics.[3] Its utility has been demonstrated in various applications, including flow cytometry, fluorescence anisotropy-based binding assays, and high-resolution fluorescence microscopy. This guide provides a comprehensive overview of the structure, chemical properties, and experimental applications of this compound.

Chemical Structure and Properties

This compound was designed based on the structure of the selective Y1R antagonist UR-MK299.[3] A fluorescent dye is attached to the diphenylacetyl moiety of the core structure via an amine-functionalized linker.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆₄H₇₁F₃N₁₀O₁₂ | |

| CAS Number | 2773476-41-6 | |

| Classification | Fluorescent Probe, Y1R Antagonist |

Biological Activity and Pharmacological Data

This compound is a high-affinity antagonist of the Y1R. Its binding affinity has been characterized in various assay formats.

Table 2: Pharmacological Data for this compound

| Parameter | Value | Assay Conditions | Reference |

| Ki | 0.19 nM | Radioligand competition binding | |

| pKi | 9.36 - 9.95 | Radioligand competition binding |

Neuropeptide Y Y1 Receptor Signaling Pathway

The Neuropeptide Y Y1 receptor is a G protein-coupled receptor that primarily signals through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Activation of the Y1R can also lead to the mobilization of intracellular calcium via the Gq pathway, involving the activation of phospholipase C (PLC).

Caption: Y1R Signaling Pathway.

Experimental Protocols

Synthesis of this compound (Compound 39)

The synthesis of this compound is a multi-step process that starts from the core antagonist structure and involves the attachment of a linker followed by conjugation with a fluorescent dye. The detailed synthesis procedure and characterization data can be found in the supplementary information of Müller et al., J Med Chem, 2022.

Caption: this compound Synthesis Workflow.

Flow Cytometry for Receptor Binding

This protocol describes a competitive binding assay using flow cytometry to determine the affinity of unlabeled compounds for the Y1R using this compound.

Materials:

-

Cells expressing Y1R (e.g., HEK293-Y1R)

-

This compound

-

Unlabeled competitor compound

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest cells and resuspend in assay buffer to a concentration of 1 x 10⁶ cells/mL.

-

Competition Reaction: In a 96-well plate, add a fixed concentration of this compound (typically at its Kd value) to each well.

-

Add serial dilutions of the unlabeled competitor compound to the wells.

-

Add the cell suspension to each well.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of this compound.

-

Data Analysis: The decrease in fluorescence intensity with increasing concentrations of the unlabeled competitor is used to calculate the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Caption: Flow Cytometry Workflow.

Fluorescence Anisotropy (FA) Competition Binding Assay

This protocol outlines a homogenous competition binding assay to determine the affinity of unlabeled ligands for Y1R in solution.

Materials:

-

Solubilized Y1R membrane preparation or purified receptor

-

This compound

-

Unlabeled competitor compound

-

Assay buffer

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Assay Setup: In a low-volume black microplate, add a fixed concentration of this compound.

-

Add serial dilutions of the unlabeled competitor compound.

-

Add a fixed concentration of the Y1R preparation.

-

Incubate at room temperature for 1-2 hours to reach equilibrium.

-

Measurement: Measure the fluorescence anisotropy (or polarization) using the plate reader.

-

Data Analysis: The binding of the larger receptor to the small fluorescent probe causes an increase in anisotropy. The unlabeled competitor displaces the probe, leading to a decrease in anisotropy. The resulting data is used to calculate the IC₅₀ and subsequently the Ki of the competitor.

Caption: Fluorescence Anisotropy Workflow.

Conclusion

This compound is a state-of-the-art chemical tool for the investigation of the Neuropeptide Y Y1 receptor. Its high affinity, selectivity, and fluorescent properties make it suitable for a wide range of in vitro and cell-based assays. The detailed protocols and data presented in this guide are intended to facilitate its application in academic and industrial research settings, ultimately contributing to a better understanding of Y1R biology and the development of novel therapeutics targeting this important receptor.

References

Illuminating the Path: A Technical Guide to the Discovery and Development of Y1R Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles and methodologies behind the discovery and development of fluorescent probes for the Neuropeptide Y Receptor Y1 (Y1R). As a crucial player in physiological processes ranging from appetite regulation to vasoconstriction, the Y1R is a significant target for therapeutic intervention. Fluorescent probes offer a powerful toolset for studying Y1R pharmacology, enabling high-throughput screening, detailed binding kinetics analysis, and visualization of receptor dynamics in living cells. This document provides a comprehensive overview of existing probes, their characteristics, the experimental protocols for their use, and the signaling pathways they help to elucidate.

The Landscape of Y1R Fluorescent Probes

The development of Y1R fluorescent probes has evolved from peptide-based ligands to highly potent and selective non-peptidic molecules. The ideal probe possesses high affinity and selectivity for Y1R, favorable photophysical properties, and minimal disruption of the natural ligand-receptor interaction.

Peptide-Based Probes

Early efforts in Y1R probe development focused on labeling endogenous ligands or their analogs. Cyanine-5-labelled neuropeptide Y (NPY), for instance, has been used as a universal fluorescent ligand for investigating NPY receptor subtypes Y1, Y2, and Y5. Similarly, N-terminal labeling of NPY peptide analogues with BODIPY dyes has yielded probes that retain their selectivity, affinity, and agonist properties for various Y receptor subtypes, including Y1.[1][2][3] These probes have been instrumental in visualizing receptor internalization through confocal microscopy.[3]

Non-Peptidic Probes: A Leap Forward

While peptidic probes are valuable, they often suffer from limitations such as poor stability and the potential to trigger receptor internalization, which can complicate binding studies.[1] The development of small, non-peptidic fluorescent antagonists has therefore been a significant advancement. A notable example is a set of antagonists derived from the Y1R antagonist BIBP 3226. One such probe, created by labeling an N(G)-(6-aminohexanoyl)argininamide derivative with the pyrylium (B1242799) dye Py-1, demonstrated high affinity and advantageous photophysical properties.

More recently, the crystallization of the Y1R has opened the door for structure-based design of even more potent and selective probes. By attaching fluorescent dyes to the diphenylacetyl moiety of the selective antagonist UR-MK299, researchers have developed probes with picomolar binding affinities, a significant improvement over previous ligands. These probes have proven to be versatile tools for a range of applications, including flow cytometry, fluorescence anisotropy-based binding studies, and various microscopy techniques.

Quantitative Data of Key Y1R Fluorescent Probes

For ease of comparison, the following tables summarize the quantitative data for representative Y1R fluorescent probes described in the literature.

Table 1: Binding Affinity of Selected Y1R Fluorescent Probes

| Probe Name/Description | Probe Type | Assay Method | Binding Affinity (Ki) | Reference |

| Py-1 labeled BIBP 3226 derivative (Compound 4) | Non-peptidic Antagonist | Radioligand Binding | 29 nM | |

| Py-1 labeled BIBP 3226 derivative (Compound 4) | Non-peptidic Antagonist | Flow Cytometry | 2.7 nM | |

| BODIPY TMR/FL-[Leu31, Pro34]NPY/PYY | Peptidic Agonist | Radioligand Binding | 1-6 nM | |

| UR-MK299 derived probes | Non-peptidic Antagonist | Not Specified | pKi values of 9.36–9.95 |

Table 2: Photophysical Properties of a Representative Y1R Fluorescent Probe

| Probe Name | Excitation Wavelength (λex) | Emission Wavelength (λem) | Stokes Shift | Quantum Yield (Φ) | Reference |

| Py-1 labeled BIBP 3226 derivative (Compound 4) | 541 nm | 615 nm | 74 nm | 56% |

Experimental Protocols

Detailed methodologies are crucial for the successful application of Y1R fluorescent probes. The following sections outline key experimental protocols.

General Cell Culture and Transfection

-

Cell Lines: Human Embryonic Kidney 293 (HEK293) cells and human breast cancer MCF-7 cells are commonly used for expressing Y1 receptors.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: For transient expression of Y1R, cells are transfected with the appropriate expression plasmid using standard methods such as calcium phosphate (B84403) precipitation or lipid-based transfection reagents.

Receptor Binding Assays

These assays are fundamental for determining the affinity of fluorescent probes for the Y1R.

-

Radioligand Binding (Competition Assay):

-

Prepare cell membranes from Y1R-expressing cells.

-

Incubate the membranes with a constant concentration of a radiolabeled Y1R ligand (e.g., [¹²⁵I]-[Leu³¹, Pro³⁴]PYY) and increasing concentrations of the fluorescent probe.

-

After incubation, separate bound and free radioligand by filtration.

-

Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Calculate the Ki value of the fluorescent probe from the IC50 value obtained from the competition curve.

-

-

Flow Cytometry-Based Binding Assay:

-

Incubate intact Y1R-expressing cells with increasing concentrations of the fluorescent probe.

-

After incubation, wash the cells to remove unbound probe.

-

Analyze the fluorescence intensity of the cells using a flow cytometer.

-

Determine the dissociation constant (Kd) by fitting the saturation binding data to a one-site binding model.

-

Fluorescence Microscopy

Confocal and Total Internal Reflection Fluorescence (TIRF) microscopy are powerful techniques for visualizing the localization and dynamics of Y1R.

-

Sample Preparation:

-

Seed Y1R-expressing cells on glass-bottom dishes or coverslips.

-

Incubate the cells with the fluorescent probe at a suitable concentration and for an appropriate duration.

-

Wash the cells to remove unbound probe.

-

Mount the coverslips or place the dishes on the microscope stage.

-

-

Imaging:

-

Acquire images using appropriate excitation and emission filters for the specific fluorescent probe.

-

For live-cell imaging, maintain the cells at 37°C and 5% CO2.

-

TIRF microscopy can be used to specifically visualize fluorescence at the plasma membrane.

-

Functional Assays (Calcium Assay)

Y1R activation leads to an increase in intracellular calcium concentration. This can be measured to determine if a fluorescent probe acts as an agonist or antagonist.

-

Fura-2 Calcium Assay:

-

Load Y1R-expressing cells with the calcium-sensitive dye Fura-2 AM.

-

Wash the cells to remove extracellular dye.

-

Measure the baseline fluorescence ratio at 340 nm and 380 nm excitation.

-

Add the fluorescent probe and/or a known Y1R agonist (e.g., NPY).

-

Monitor the change in the fluorescence ratio over time to determine the effect of the probe on intracellular calcium levels. An antagonist will block the agonist-induced calcium increase.

-

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

Understanding the signaling pathways activated by Y1R and the workflows for probe development is essential for interpreting experimental results and designing new probes.

Y1R Signaling Pathway

The Neuropeptide Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon agonist binding, a conformational change in the receptor activates the heterotrimeric G-protein, leading to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate the activity of various downstream effectors, including ion channels and other enzymes. In some cellular contexts, Y1R can also couple to Gq proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium concentration.

Caption: Simplified Y1R signaling pathways.

Workflow for Y1R Fluorescent Probe Development

The development of a novel Y1R fluorescent probe is a multi-step process that begins with the identification of a suitable scaffold and culminates in the validation of the probe in biological systems. A key strategy involves structure-based design, leveraging the known crystal structure of Y1R to guide the chemical modification of existing ligands.

References

- 1. Synthesis and characterization of the first fluorescent nonpeptide NPY Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BODIPY-conjugated neuropeptide Y ligands: new fluorescent tools to tag Y1, Y2, Y4 and Y5 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuropeptide Y Y1 receptor function and signaling pathways

An In-depth Technical Guide on the Neuropeptide Y Y1 Receptor: Function and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide Y (NPY) system is a crucial signaling network in the central and peripheral nervous systems, involved in a wide array of physiological processes. The NPY Y1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key component of this system.[1][2][3] It is activated by endogenous peptide ligands, primarily Neuropeptide Y (NPY) and Peptide YY (PYY).[1][4] The Y1 receptor plays a significant role in regulating processes such as appetite, anxiety, cardiovascular function, and cell growth. This technical guide provides a comprehensive overview of the NPY Y1 receptor's function, its intricate signaling pathways, quantitative data on ligand interactions, and detailed experimental protocols for its study.

NPY Y1 Receptor Function

The NPY Y1 receptor is widely distributed throughout the central nervous system, with prominent expression in the cerebral cortex, hippocampus, and hypothalamus. In the periphery, it is found in various tissues including vascular smooth muscle cells, adipose tissue, and on various immune cells. Functionally, the Y1 receptor is implicated in a diverse range of physiological responses:

-

Feeding Behavior: The Y1 receptor is a primary mediator of NPY's potent orexigenic (appetite-stimulating) effects.

-

Anxiety and Mood: Activation of the Y1 receptor is associated with anxiolytic (anxiety-reducing) effects.

-

Cardiovascular Regulation: In the vasculature, NPY acting on Y1 receptors on smooth muscle cells leads to vasoconstriction.

-

Cell Growth and Proliferation: The Y1 receptor has been shown to mediate mitogenic signals, stimulating the proliferation of various cell types, including vascular smooth muscle cells.

-

Pain Perception: The Y1 receptor is involved in modulating pain signaling in the brain.

-

Allergic Inflammation: NPY signaling through the Y1 receptor can exacerbate allergic airway inflammation.

NPY Y1 Receptor Signaling Pathways

The NPY Y1 receptor primarily couples to pertussis toxin-sensitive G-proteins of the Gi/o family. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades. The primary signaling pathways are detailed below.

Gαi-Mediated Inhibition of Adenylyl Cyclase

The canonical signaling pathway for the Y1 receptor involves the Gαi subunit. The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

References

Y1 Receptor Expression: A Key Player in Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Neuropeptide Y (NPY) system, particularly the Y1 receptor (Y1R), has emerged as a significant area of interest in cancer research. Dysregulation of Y1R expression and signaling has been implicated in the pathophysiology of various malignancies, presenting both a potential biomarker and a therapeutic target. This guide provides a comprehensive overview of Y1R expression across different cancer cell lines, details the experimental methodologies for its characterization, and visualizes its complex signaling network.

Quantitative Analysis of Y1R Expression in Cancer Cell Lines

The expression of Y1R varies considerably among different cancer types and even between different cell lines derived from the same cancer. The following table summarizes quantitative data on Y1R expression, providing a comparative landscape for researchers.

| Cancer Type | Cell Line | Y1R Expression Level/Detection | Key Findings | Reference |

| Breast Cancer | MCF-7 (ER+) | High-affinity NPY receptor expression; ~40,000 receptors per cell.[1] Y1R mRNA and protein are upregulated by estrogen.[2][3][4] | Y1R expression is estrogen-regulated and its activation can inhibit estrogen-induced cell proliferation.[5] Antiestrogen treatment down-regulates Y1R expression. | |

| T-47D (ER+) | Y1R mRNA expression increased by estrogen. | Similar to MCF-7, suggests a role for Y1R in estrogen-responsive breast cancers. | ||

| MDA-MB-231 (ER-) | No significant Y1R mRNA expression. Y1R and Y5R expression is induced by hypoxia. | Y1R expression may be context-dependent, for instance, influenced by the tumor microenvironment (hypoxia). | ||

| MDA-MB-468 (ER-) | No significant Y1R mRNA expression. | |||

| SK-N-MC | Y1R-expressing. | NPY induces a dose-dependent inhibition of tumor cell growth. | ||

| Prostate Cancer | LNCaP (Androgen-dependent) | Expresses Y1R gene and protein. | NPY treatment reduces cell proliferation. Inhibition of Y1R leads to increased apoptosis. | |

| DU145 (Androgen-independent) | Expresses Y1R gene and protein. | NPY treatment reduces cell proliferation. NPY stimulates a long-lasting ERK1/2 activation. | ||

| PC-3 (Androgen-independent) | Expresses Y1R and Y2R. A Y1R protein of 70 kDa was detected. | NPY treatment increases cell proliferation. NPY stimulates a rapid and transient ERK1/2 activation. | ||

| Hepatocellular Carcinoma | HCC cells | NPY1R mRNA and protein levels are significantly decreased in HCC tissues compared to normal tissues. | Low expression of NPY1R is correlated with poor prognosis. Overexpression of NPY1R inhibits cell proliferation by inactivating the MAPK signaling pathway. | |

| Colon Cancer | HT29 | Expresses Y1R and Y2R. | NPY and its Y2 receptor are significantly expressed in human colon adenocarcinoma tissues. NPY1R is a marker for a specific regional stem cell population in the colon. | |

| Ewing's Sarcoma | SK-N-MC | Expresses Y1R. | Activation of Y1R by NPY inhibits cell growth. |

Experimental Protocols for Y1R Expression Analysis

Accurate and reproducible measurement of Y1R expression is crucial for research and clinical applications. Below are detailed methodologies for key experiments.

Quantitative Real-Time PCR (qRT-PCR) for Y1R mRNA Expression

This method quantifies the amount of Y1R messenger RNA (mRNA) in a cell line, providing an indication of gene expression.

a. RNA Extraction:

-

Harvest cultured cancer cells (e.g., 1x10^6 cells).

-

Lyse cells using a suitable lysis buffer (e.g., TRIzol reagent).

-

Extract total RNA using a phenol-chloroform extraction method, followed by isopropanol (B130326) precipitation.

-

Wash the RNA pellet with 75% ethanol (B145695) and resuspend in RNase-free water.

-

Quantify RNA concentration and assess purity using a spectrophotometer (A260/A280 ratio).

b. cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random primers.

-

The reaction typically includes dNTPs, RNase inhibitor, and the appropriate buffer.

-

Incubate at the recommended temperature for the enzyme (e.g., 37°C for 60 minutes), followed by an inactivation step.

c. Real-Time PCR:

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for the Y1R gene, a fluorescent dye (e.g., SYBR Green) or a specific probe (e.g., TaqMan), and a DNA polymerase.

-

Use a housekeeping gene (e.g., GAPDH, β-actin) as an internal control for normalization.

-

Perform the PCR in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in Y1R expression.

Western Blotting for Y1R Protein Detection

This technique is used to detect and quantify the Y1R protein in cell lysates.

a. Protein Extraction:

-

Wash cultured cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

b. SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

c. Immunodetection:

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the Y1R protein overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again to remove unbound secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Use a loading control protein (e.g., β-actin, GAPDH) to normalize the Y1R protein levels.

Immunohistochemistry (IHC) for Y1R Localization in Tissues

IHC is used to visualize the distribution and localization of the Y1R protein within tissue samples.

a. Tissue Preparation:

-

Fix fresh tissue samples in 10% neutral buffered formalin.

-

Dehydrate the tissue through a series of graded ethanol solutions.

-

Clear the tissue in xylene and embed in paraffin (B1166041) wax.

-

Cut thin sections (4-5 µm) of the paraffin-embedded tissue using a microtome and mount on glass slides.

b. Antigen Retrieval:

-

Deparaffinize the tissue sections in xylene and rehydrate through graded ethanol to water.

-

Perform antigen retrieval to unmask the antigenic sites. This can be heat-induced (e.g., in a citrate (B86180) buffer, pH 6.0) or enzyme-induced (e.g., with proteinase K).

c. Staining:

-

Block endogenous peroxidase activity with a hydrogen peroxide solution.

-

Block non-specific binding sites with a blocking serum.

-

Incubate the sections with a primary antibody against Y1R.

-

Apply a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex.

-

Add a chromogen substrate (e.g., diaminobenzidine - DAB) to produce a colored precipitate at the site of the antigen.

-

Counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei.

d. Visualization:

-

Dehydrate the stained sections, clear in xylene, and mount with a coverslip.

-

Examine the sections under a light microscope to assess the intensity and localization of Y1R staining.

Signaling Pathways and Experimental Workflows

The activation of Y1R by its ligand, Neuropeptide Y, triggers a cascade of intracellular signaling events that can influence cell proliferation, migration, and survival.

Y1R Signaling Pathway

The following diagram illustrates the primary signaling pathway initiated by Y1R activation.

Caption: Y1R signaling cascade.

Experimental Workflow for Assessing Y1R Function

This diagram outlines a typical workflow for investigating the functional consequences of Y1R expression and activation in a cancer cell line.

Caption: Workflow for Y1R functional analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Estrogen up-regulates neuropeptide Y Y1 receptor expression in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The neuropeptide y y(1) receptor: a diagnostic marker? Expression in mcf-7 breast cancer cells is down-regulated by antiestrogens in vitro and in xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Neuropeptide Y Y1 Receptor: A Diagnostic Marker? Expression in MCF-7 Breast Cancer Cells Is Down-Regulated by Antiestrogens In Vitro and in Xenografts | PLOS One [journals.plos.org]

- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

The Role of Neuropeptide Y Receptor Y1 in Neuroscience: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide that is one of the most abundant and widely distributed neuropeptides in the mammalian central nervous system (CNS).[1] It exerts its diverse physiological effects through a family of G protein-coupled receptors (GPCRs), of which the Neuropeptide Y receptor Y1 (NPY Y1R) is a key subtype.[1][2] The NPY Y1 receptor is intricately involved in a vast array of neurological processes, including the regulation of food intake, anxiety and mood, neuronal excitability, and circadian rhythms.[2] Its significant role in these fundamental behaviors has made it a prominent target for drug discovery efforts aimed at treating a range of disorders, from obesity and metabolic syndrome to anxiety, depression, and epilepsy.[3]

This technical guide provides a comprehensive overview of the NPY Y1 receptor, detailing its molecular characteristics, signaling pathways, and multifaceted roles in neuroscience. It is intended to serve as a resource for researchers and clinicians, offering insights into the experimental methodologies used to study this receptor and summarizing key quantitative data to facilitate further investigation and therapeutic development.

Molecular Biology and Signaling Pathways of the NPY Y1 Receptor

The NPY Y1 receptor is a member of the Class A (rhodopsin-like) family of GPCRs. The gene encoding the Y1 receptor has been identified and sequenced in several species, including humans and rodents.

NPY Y1 Receptor Signaling Cascade

Activation of the NPY Y1 receptor by its endogenous ligand, NPY, initiates a cascade of intracellular signaling events. The receptor primarily couples to inhibitory G proteins of the Gi/o family. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA).

Furthermore, the βγ subunits of the activated G protein can directly modulate the activity of various downstream effectors. This includes the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and a decrease in neuronal excitability. The Y1 receptor can also couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). These signaling pathways ultimately influence a variety of cellular processes, including gene expression, neurotransmitter release, and synaptic plasticity.

Caption: NPY Y1 Receptor Signaling Pathway.

Functional Roles of the NPY Y1 Receptor in Neuroscience

The widespread distribution of the NPY Y1 receptor throughout the brain underscores its involvement in a multitude of physiological and behavioral processes.

Regulation of Feeding and Energy Homeostasis

The NPY Y1 receptor is a critical component of the hypothalamic circuits that regulate food intake and energy balance. NPY is one of the most potent orexigenic (appetite-stimulating) peptides known, and its effects are largely mediated through the Y1 receptor in the arcuate nucleus and paraventricular nucleus of the hypothalamus. Activation of Y1 receptors in these regions stimulates food intake and reduces energy expenditure. Conversely, administration of Y1 receptor antagonists has been shown to decrease food intake and promote weight loss in animal models of obesity, highlighting the therapeutic potential of targeting this receptor for the treatment of eating disorders and metabolic syndrome.

Modulation of Anxiety and Depression

The NPY system, and specifically the Y1 receptor, plays a significant role in the modulation of emotional behaviors, including anxiety and depression. NPY is considered to have anxiolytic-like and antidepressant-like properties. High levels of Y1 receptor expression are found in brain regions implicated in emotion and stress, such as the amygdala, hippocampus, and prefrontal cortex. Studies have shown that activation of Y1 receptors in the amygdala reduces anxiety-like behaviors. Conversely, a reduction in NPY signaling and Y1 receptor function has been associated with increased anxiety and depressive-like phenotypes in animal models. Therefore, agonists of the Y1 receptor are being explored as potential novel therapeutic agents for anxiety disorders and depression.

Regulation of Neuronal Excitability and Epilepsy

The NPY Y1 receptor is also involved in the regulation of neuronal excitability and has been implicated in the pathophysiology of epilepsy. NPY is known to have anticonvulsant properties. Activation of Y1 receptors can lead to a decrease in neuronal firing rates through the activation of GIRK channels and inhibition of N-type calcium channels, thereby reducing neuronal hyperexcitability. However, the role of the Y1 receptor in epilepsy is complex, with some studies suggesting a proconvulsant role in certain contexts. This highlights the need for further research to fully elucidate the therapeutic potential of targeting the Y1 receptor for the treatment of seizure disorders.

Quantitative Data

A substantial body of quantitative data has been generated to characterize the pharmacology and distribution of the NPY Y1 receptor. The following tables summarize key findings from various studies.

Table 1: Binding Affinities (Ki) of Ligands for the NPY Y1 Receptor

| Ligand | Receptor Subtype | Ki (nM) | Species | Preparation | Reference |

| Neuropeptide Y (NPY) | Y1 | ~0.5 | Human | Transfected HEK293 cells | |

| [Leu31,Pro34]NPY | Y1 | ~0.4-0.6 | Human | Transfected HEK293 cells | |

| BIBP3226 | Y1 | 7 | Human | - | |

| BIBO3304 | Y1 | ~0.7 | Human | - | |

| UR-MK299 | Y1 | <10 | Human | - | |

| [Phe7,Pro34]pNPY | Y1 | <1 | Porcine | - | |

| BVD15 | Y1 | ~39 | Human | - | |

| [Lys4]BVD15 | Y1 | ~7 | Human | - |

Table 2: Relative Expression Levels of NPY Y1 Receptor in Different Brain Regions

| Brain Region | Relative Expression Level | Species | Method | Reference |

| Cerebral Cortex (superficial layers) | High | Rat | Autoradiography | |

| Claustrum | High | Rat | Immunohistochemistry | |

| Arcuate Hypothalamic Nucleus | High | Rat | Immunohistochemistry | |

| Dentate Gyrus | High | Rat | Autoradiography | |

| Thalamus (reuniens nucleus) | High | Rat | Autoradiography | |

| Hippocampus (CA1, CA2) | Low | Rat | Immunohistochemistry | |

| Nucleus Accumbens | Low | Rat | Immunohistochemistry | |

| Amygdala | Moderate | Human | Autoradiography |

Experimental Protocols

A variety of experimental techniques are employed to investigate the function and distribution of the NPY Y1 receptor. Detailed methodologies for key experiments are provided below.

Receptor Autoradiography

Receptor autoradiography is used to visualize and quantify the distribution of NPY Y1 receptors in brain tissue sections.

Protocol:

-

Tissue Preparation: Brains are rapidly removed, frozen, and sectioned on a cryostat (10-20 µm). Sections are thaw-mounted onto gelatin-coated slides.

-

Pre-incubation: Slides are pre-incubated in buffer to rehydrate the tissue and remove endogenous ligands.

-

Incubation: Sections are incubated with a radiolabeled ligand specific for the Y1 receptor (e.g., [¹²⁵I][Leu31,Pro34]PYY or [³H]BIBP3226) in the presence or absence of a non-labeled competitor to determine non-specific binding.

-

Washing: Slides are washed in cold buffer to remove unbound radioligand.

-

Drying and Exposure: Slides are dried and apposed to autoradiographic film or a phosphor imaging screen.

-

Analysis: The resulting autoradiograms are analyzed using densitometry to quantify the density of binding sites in different brain regions.

Caption: Workflow for NPY Y1 Receptor Autoradiography.

Immunohistochemistry (IHC)

IHC is used to visualize the cellular and subcellular localization of the NPY Y1 receptor protein.

Protocol:

-

Tissue Preparation: Animals are transcardially perfused with a fixative (e.g., 4% paraformaldehyde). Brains are removed, post-fixed, and cryoprotected before sectioning on a cryostat or vibratome (30-50 µm).

-

Antigen Retrieval (if necessary): For some antibodies, heat-induced or enzymatic antigen retrieval may be required to unmask the epitope.

-

Blocking: Sections are incubated in a blocking solution (e.g., normal serum in PBS with a detergent like Triton X-100) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific to the NPY Y1 receptor overnight at 4°C.

-

Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently-labeled or enzyme-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: For fluorescently-labeled antibodies, sections are mounted and visualized using a fluorescence microscope. For enzyme-conjugated antibodies, a chromogenic substrate is added to produce a colored precipitate, which is then visualized with a light microscope.

-

Analysis: The distribution and intensity of the staining are analyzed to determine the localization of the Y1 receptor.

Behavioral Assays

Behavioral assays are crucial for understanding the functional role of the NPY Y1 receptor in complex behaviors.

The EPM is a widely used test to assess anxiety-like behavior in rodents.

Protocol:

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Procedure: The animal is placed in the center of the maze and allowed to freely explore for a set period (typically 5 minutes).

-

Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using a video tracking system.

-

Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic-like effect, while a decrease suggests an anxiogenic-like effect.

The FST is a common behavioral paradigm used to screen for antidepressant-like activity.

Protocol:

-

Apparatus: A cylindrical container filled with water from which the animal cannot escape.

-

Procedure: The animal is placed in the water for a predetermined duration (e.g., 6 minutes).

-

Data Collection: The duration of immobility (floating without struggling) is recorded.

-

Analysis: A decrease in immobility time is interpreted as an antidepressant-like effect.

Caption: General Workflow for Behavioral Assays.

Conclusion

The Neuropeptide Y Y1 receptor is a pivotal player in a wide range of neurobiological functions, from the fundamental regulation of appetite and energy balance to the complex modulation of mood and emotional behavior. Its intricate signaling pathways and widespread distribution throughout the CNS make it a compelling target for the development of novel therapeutics for a variety of neurological and psychiatric disorders. The continued application of advanced experimental techniques, from molecular imaging to sophisticated behavioral analyses, will undoubtedly further unravel the complexities of NPY Y1 receptor function and pave the way for innovative treatment strategies. This guide provides a foundational understanding of the current knowledge surrounding the NPY Y1 receptor, intended to aid researchers and clinicians in their pursuit of new discoveries and therapeutic advancements in the field of neuroscience.

References

Y1R Probe-1: An In-depth Technical Guide for Studying GPCR Trafficking

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide Y (NPY) Y1 receptor (Y1R), a member of the G protein-coupled receptor (GPCR) superfamily, is a critical player in a myriad of physiological processes, including appetite regulation, anxiety, and cancer progression. Understanding the spatial and temporal dynamics of Y1R, particularly its trafficking pathways involving internalization and recycling, is paramount for the development of novel therapeutics. Y1R probe-1, also known as compound 39, is a high-affinity, fluorescently labeled antagonist designed as a powerful tool for elucidating these complex mechanisms. This guide provides a comprehensive overview of this compound, including its binding characteristics, detailed experimental protocols for studying Y1R trafficking, and a summary of the associated signaling pathways.

This compound: Properties and Quantitative Data

This compound is a potent and selective antagonist for the human Y1 receptor. Its high affinity and fluorescent properties make it an ideal candidate for a range of in vitro and cellular imaging applications.

| Property | Value | Reference |

| Probe Name | This compound (compound 39) | [1][2] |

| Receptor Target | Neuropeptide Y Y1 Receptor (Y1R) | [1][2] |

| Pharmacology | Antagonist | [1] |

| Binding Affinity (Ki) | 0.19 nM |

Y1R Signaling Pathways

The Y1 receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, this initiates a signaling cascade that modulates various cellular effectors. As an antagonist, this compound blocks these agonist-induced signaling events.

Caption: Y1 Receptor Signaling Cascade.

Experimental Workflows and Protocols

The following sections provide detailed methodologies for studying Y1R trafficking using this compound. These protocols are adapted from established methods for GPCR internalization and recycling assays.

Experimental Workflow for Y1R Trafficking Studies

Caption: Workflow for Y1R Trafficking Assays.

Detailed Experimental Protocols

1. Cell Culture and Preparation

-

Cell Line: Use a cell line stably or transiently expressing the human Y1 receptor (e.g., HEK293, CHO, or a relevant cancer cell line).

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HEK293) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Plating for Assays:

-

Flow Cytometry: Seed cells in 6-well or 12-well plates to reach 80-90% confluency on the day of the experiment.

-

Confocal Microscopy: Seed cells on glass-bottom dishes or coverslips to achieve 60-70% confluency.

-

2. Y1R Internalization Assay (Flow Cytometry)

This protocol quantifies the amount of this compound that is internalized over time.

-

Reagents:

-

This compound (stock solution in DMSO, final concentration to be determined by saturation binding experiments, typically in the low nM range).

-

Binding Buffer: PBS with 0.1% BSA.

-

Acid Wash Buffer: 0.5 M NaCl, 0.2 M Acetic Acid, pH 2.5.

-

FACS Buffer: PBS with 2% FBS.

-

-

Procedure:

-

Detach cells using a non-enzymatic cell dissociation solution.

-

Wash cells once with ice-cold PBS and resuspend in ice-cold Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Aliquot 100 µL of the cell suspension into microcentrifuge tubes for each time point and condition.

-

Add this compound to each tube to the final desired concentration.

-

Incubate on ice for 1 hour to allow binding to cell surface receptors.

-

For the t=0 time point, immediately wash the cells twice with ice-cold FACS buffer.

-

For other time points, transfer the tubes to a 37°C water bath and incubate for the desired times (e.g., 5, 15, 30, 60 minutes).

-

To stop internalization, place the tubes back on ice.

-

To remove the surface-bound probe, wash the cells once with ice-cold Acid Wash Buffer for 5 minutes on ice.

-

Immediately wash the cells twice with ice-cold FACS Buffer.

-

Resuspend the cells in 300 µL of FACS Buffer.

-

Analyze the fluorescence of the internalized probe using a flow cytometer. The geometric mean fluorescence intensity (MFI) will be proportional to the amount of internalized this compound.

-

The internalization rate constant (k_int) can be calculated by fitting the MFI values over time to a one-phase association curve.

-

3. Y1R Recycling Assay (Flow Cytometry)

This protocol measures the reappearance of Y1R on the cell surface after internalization.

-

Reagents: Same as the internalization assay.

-

Procedure:

-

Detach and wash cells as described in the internalization assay protocol.

-

Incubate the cells with this compound in Binding Buffer for 1 hour at 37°C to induce internalization.

-

Wash the cells once with ice-cold Acid Wash Buffer to remove any remaining surface-bound probe.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in pre-warmed complete culture medium and incubate at 37°C to allow for receptor recycling.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cells and place them on ice.

-

Wash the cells once with ice-cold PBS.

-

To label the recycled receptors that have returned to the cell surface, incubate the cells with this compound in Binding Buffer on ice for 1 hour.

-

Wash the cells twice with ice-cold FACS Buffer.

-

Resuspend the cells in 300 µL of FACS Buffer.

-

Analyze the fluorescence of the surface-reappeared probe using a flow cytometer. The MFI will be proportional to the amount of recycled Y1R.

-

The recycling rate constant (k_rec) can be determined by fitting the MFI values over time to a one-phase association curve.

-

4. Visualization of Y1R Trafficking (Confocal Microscopy)

This protocol allows for the qualitative and semi-quantitative analysis of Y1R localization during trafficking.

-

Reagents:

-

This compound.

-

Live Cell Imaging Solution (e.g., HBSS).

-

Nuclear stain (e.g., Hoechst 33342).

-

(Optional) Fluorescently labeled markers for endosomes (e.g., Transferrin-Alexa Fluor 647 for recycling endosomes, Rab5-GFP for early endosomes).

-

-

Procedure:

-

Grow cells on glass-bottom dishes.

-

On the day of the experiment, replace the culture medium with pre-warmed Live Cell Imaging Solution.

-

Place the dish on the microscope stage, which should be equipped with a temperature and CO2-controlled chamber (37°C, 5% CO2).

-

Internalization:

-

Acquire a baseline image.

-

Add this compound to the dish.

-

Acquire time-lapse images to visualize the movement of the fluorescent signal from the plasma membrane to intracellular compartments.

-

-

Recycling:

-

Incubate cells with this compound for a sufficient time to induce internalization (e.g., 30-60 minutes).

-

Wash the cells with pre-warmed Live Cell Imaging Solution to remove the probe.

-

Acquire time-lapse images to observe the reappearance of the fluorescent signal at the plasma membrane.

-

-

(Optional) Co-localize the this compound signal with endosomal markers to identify the trafficking pathway.

-

Image analysis software can be used to quantify the fluorescence intensity at the plasma membrane versus intracellular compartments over time.

-

Conclusion

This compound is a valuable tool for investigating the intricate details of Y1 receptor trafficking. The combination of its high-affinity antagonism and fluorescent properties allows for precise quantification and visualization of internalization and recycling processes. The experimental protocols outlined in this guide provide a robust framework for researchers to explore the dynamic regulation of Y1R, paving the way for a deeper understanding of its role in health and disease and facilitating the development of targeted therapeutics.

References

Understanding Y1R Probe-1 Binding Kinetics: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the binding kinetics of Y1R probe-1, a high-affinity fluorescent antagonist for the Neuropeptide Y Y1 receptor (Y1R). Understanding the kinetic parameters of this probe is crucial for its application in high-throughput screening, receptor localization studies, and the development of novel therapeutics targeting the NPY system.

Introduction to Y1R and this compound

The Neuropeptide Y (NPY) Y1 receptor (Y1R) is a G-protein coupled receptor (GPCR) predominantly expressed in the brain, cardiovascular system, and various peripheral tissues. It plays a critical role in regulating physiological processes such as food intake, anxiety, and blood pressure. Dysregulation of the NPY/Y1R signaling axis has been implicated in obesity, mood disorders, and cancer.

This compound, also known as compound 39, is a potent and selective fluorescent antagonist for the Y1R. Its development has provided a valuable tool for studying the receptor's pharmacology and cellular behavior. This probe allows for real-time monitoring of receptor binding and localization through fluorescence-based techniques.

Y1R Signaling Pathway

Activation of the Y1R by its endogenous ligand, Neuropeptide Y (NPY), primarily initiates signaling through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, Y1R activation can stimulate the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium concentration ([Ca2+]i) and the activation of protein kinase C (PKC). These signaling cascades ultimately modulate downstream effectors, including the MAPK pathway, influencing cellular processes such as proliferation and survival.[1]

Figure 1: Y1R Signaling Pathway.

Quantitative Binding Data

| Compound | Receptor | Ki (nM) | Assay Type | Reference |

| This compound (Compound 39) | Human Y1R | 0.19 | Radioligand Competition Assay | [2] |

| UR-MK299 | Human Y1R | ~0.2-0.5 | Radioligand Binding | [3] |

| BMS-193885 | Human Y1R | ~1-5 | Radioligand Binding | [3] |

Experimental Protocols

The determination of binding kinetics for ligands like this compound involves sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Competition Binding Assay (for Ki determination)

This protocol is adapted from methodologies used for characterizing high-affinity Y1R antagonists.

Objective: To determine the binding affinity (Ki) of a non-labeled compound (e.g., this compound before fluorescent tagging) by measuring its ability to compete with a radiolabeled ligand for binding to the Y1R.

Materials:

-

Membrane preparations from cells expressing human Y1R (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-UR-MK299 or a similar high-affinity Y1R antagonist radioligand.

-

Test compound: this compound (or its non-fluorescent precursor).

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize Y1R-expressing cells in a lysis buffer and pellet the membranes by centrifugation. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add the following in order:

-

Binding buffer.

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

Increasing concentrations of the unlabeled test compound.

-

Y1R membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 90 minutes) with gentle agitation.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Plot the measured radioactivity (counts per minute) against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Fluorescence Anisotropy (FA) Based Kinetic Assay

This protocol outlines a typical approach for determining association and dissociation kinetics using a fluorescent probe like this compound.[4]

Objective: To measure the association (kon) and dissociation (koff) rates of this compound binding to the Y1R in real-time.

Materials:

-

This compound (fluorescent ligand).

-

Purified Y1R preparation or Y1R-expressing whole cells.

-

Assay buffer compatible with fluorescence measurements.

-

A high-affinity unlabeled Y1R antagonist (for dissociation).

-

A microplate reader with fluorescence polarization capabilities.

Procedure:

Association (kon) Measurement:

-

Add the Y1R preparation to the wells of a microplate.

-

Initiate the reaction by adding a known concentration of this compound.

-

Immediately begin measuring the fluorescence anisotropy at regular time intervals until the signal reaches a plateau (equilibrium).

-

The association rate can be determined by fitting the data to a one-phase association kinetic model. The observed rate constant (k_obs) is obtained, and kon can be calculated from the equation: k_obs = kon * [L] + koff.

Dissociation (koff) Measurement:

-

Pre-incubate the Y1R preparation with this compound to allow for binding to reach equilibrium.

-

Initiate dissociation by adding a large excess of a high-affinity unlabeled Y1R antagonist. This prevents the re-binding of the dissociated fluorescent probe.

-

Immediately begin measuring the decrease in fluorescence anisotropy over time as this compound dissociates from the receptor.

-

Fit the data to a one-phase dissociation exponential decay model to determine the dissociation rate constant (koff).

Mandatory Visualizations

Experimental Workflow for Binding Kinetics

Figure 2: Workflow for determining binding kinetics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Y1R Probe-1 in Live Cell Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y1R probe-1, also known as Compound 39, is a high-affinity and selective fluorescent probe for the Neuropeptide Y Y1 receptor (Y1R).[1][2][3] This probe functions as a potent Y1R antagonist, making it a valuable tool for studying the distribution, trafficking, and signaling of Y1R in living cells.[4][5] Its application in advanced fluorescence microscopy techniques, such as widefield and total internal reflection fluorescence (TIRF) microscopy, allows for real-time visualization of the receptor at the plasma membrane of live cells. These application notes provide a detailed protocol for the use of this compound in live-cell fluorescence microscopy.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, critical for designing and executing fluorescence microscopy experiments.

| Property | Value | Reference |

| Binding Affinity (pKi) | 9.95 | |

| Inhibition Constant (Ki) | 0.19 nM | |

| Function | Y1R Antagonist | |

| Excitation Wavelength (λex) | ~560 nm | Estimated |

| Emission Wavelength (λem) | ~580 nm | Estimated |

| Quantum Yield (Φ) | Not Reported | |

| Photostability | Not Reported |

Note: Specific photophysical data such as excitation/emission maxima, quantum yield, and photostability for this compound (Compound 39) are not explicitly available in the reviewed literature. The provided wavelengths are estimations based on the likely fluorophore used in its synthesis, as detailed in the primary research. Researchers should perform spectral scanning to determine the optimal imaging parameters for their specific instrumentation.

Experimental Protocols

This section provides a detailed methodology for utilizing this compound for live-cell fluorescence microscopy.

Materials

-

This compound (Compound 39)

-

Cell line expressing Y1R (e.g., MCF-7-Y1R cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Live-cell imaging buffer (e.g., phenol (B47542) red-free DMEM or HBSS)

-

Glass-bottom dishes or chamber slides suitable for microscopy

-

Fluorescence microscope equipped for live-cell imaging with appropriate filter sets

Protocol for Staining Live Cells with this compound

-

Cell Seeding:

-

One to two days prior to the experiment, seed Y1R-expressing cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of imaging.

-

Incubate the cells in a humidified incubator at 37°C with 5% CO2.

-

-

Preparation of this compound Staining Solution:

-

Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

-

On the day of the experiment, dilute the this compound stock solution in pre-warmed (37°C) live-cell imaging buffer to the desired final working concentration. A starting concentration in the low nanomolar range (e.g., 1-10 nM) is recommended due to the high affinity of the probe. Optimal concentration should be determined empirically.

-

-

Staining Procedure:

-

Aspirate the cell culture medium from the dishes.

-

Wash the cells gently twice with pre-warmed PBS.

-

Add the this compound staining solution to the cells.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and experimental conditions.

-

-

Washing:

-

Aspirate the staining solution.

-

Wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound probe and reduce background fluorescence.

-

-

Live-Cell Imaging:

-

Add fresh, pre-warmed live-cell imaging buffer to the cells.

-

Immediately proceed to image the cells using a fluorescence microscope.

-

Maintain the cells at 37°C and, if necessary, with a supply of 5% CO2 during imaging.

-

Use the estimated excitation and emission wavelengths (~560 nm and ~580 nm, respectively) as a starting point for imaging. Optimize filter sets and exposure times to obtain the best signal-to-noise ratio while minimizing phototoxicity.

-

Signaling Pathway and Experimental Workflow

Neuropeptide Y Y1 Receptor Signaling Pathway

The Neuropeptide Y Y1 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, Neuropeptide Y (NPY), or an antagonist like this compound, the receptor undergoes a conformational change that modulates intracellular signaling cascades. The diagram below illustrates the canonical signaling pathway initiated by Y1R activation.

Caption: Y1R Signaling Pathway

Experimental Workflow for Live-Cell Imaging with this compound

The following diagram outlines the key steps in the experimental workflow for visualizing Y1R in live cells using this compound.

Caption: this compound Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. Structure-Based Design of High-Affinity Fluorescent Probes for the Neuropeptide Y Y1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Y1R Quantification using Y1R probe-1 in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide Y (NPY) Y1 receptor (Y1R) is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including the regulation of food intake, anxiety, and cancer progression. The quantification of Y1R expression on the cell surface is essential for understanding its function and for the development of novel therapeutics targeting this receptor. Y1R probe-1 (also known as Compound 39) is a high-affinity and selective fluorescent probe designed for the detection and quantification of Y1R.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in flow cytometry for the quantification of Y1R on live cells.

Principle of the Assay

This method utilizes the high affinity and specificity of this compound to label Y1R on the cell surface. The fluorescent signal emitted by the probe, when bound to the receptor, is then detected and quantified using a flow cytometer. The intensity of the fluorescence signal is directly proportional to the number of Y1R receptors on the cell surface, allowing for a quantitative analysis of receptor expression. This technique can be applied to various cell types, including native cells endogenously expressing Y1R and cell lines engineered to overexpress the receptor.

Data Presentation

The following table summarizes the binding affinities of this compound and related fluorescent probes for the human Y1 receptor, as determined by radioligand binding assays. This data is crucial for designing and interpreting flow cytometry experiments.

| Compound | Fluorescent Dye | pKi (hY1R) |

| This compound (39) | UR-MK356-BY630 | 9.76 |

| 35 | UR-MK356-ATTO488 | 9.36 |

| 36 | UR-MK356-ATTO520 | 9.49 |

| 37 | UR-MK356-ATTO594 | 9.95 |

| 38 | UR-MK356-ATTO655 | 9.87 |

| 40 | UR-MK356-S6536 | 9.68 |

Data adapted from Müller C, et al. J Med Chem. 2022;65(6):4832-4853.[1]

Mandatory Visualizations

Y1R Signaling Pathway

References

Application Notes and Protocols: In Vivo Imaging of Y1R Expression with Y1R Probe-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide Y Y1 receptor (Y1R), a G protein-coupled receptor, is a critical mediator in various physiological processes, including food intake, anxiety, and cancer regulation.[1] Its overexpression in several human cancers, notably breast cancer, makes it an attractive target for diagnostic imaging and therapeutic intervention. These application notes provide detailed protocols for the in vivo imaging of Y1R expression using Y1R probe-1, a high-affinity fluorescent probe. This compound, also known as Compound 39, is a nonpeptidic antagonist designed for high-affinity and selectivity, enabling precise visualization of Y1R-expressing cells and tissues.[2]

Y1R Signaling Pathway

Neuropeptide Y (NPY) is the endogenous ligand for Y1R. The binding of NPY to Y1R initiates a signaling cascade through G(i/o) proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors like protein kinase A (PKA). Additionally, Y1R activation can stimulate phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). These pathways collectively influence cellular processes such as proliferation and migration.

References

Application of Y1R Probe-1 in High-Throughput Screening

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Y1R probe-1, also known as compound 39, is a high-affinity, selective, and fluorescent antagonist for the Neuropeptide Y Y1 receptor (Y1R). The Y1R is a G-protein coupled receptor (GPCR) implicated in various physiological processes, including appetite regulation, anxiety, and cancer progression, making it an attractive target for drug discovery. The fluorescent properties of this compound make it a valuable tool for high-throughput screening (HTS) of compound libraries to identify novel Y1R modulators. This document provides detailed application notes and protocols for the use of this compound in HTS campaigns.

Principle of the Assay

The application of this compound in HTS is primarily based on fluorescence polarization (FP). This technique relies on the principle that a small, fluorescently labeled molecule (this compound) tumbles rapidly in solution, resulting in low polarization of its emitted light when excited with polarized light. Upon binding to a much larger molecule, the Y1R, the rotational motion of the probe is significantly slowed, leading to an increase in the polarization of the emitted light.

In a competitive binding assay format, test compounds that bind to the Y1R will displace this compound, causing a decrease in fluorescence polarization. This change in polarization can be measured on a plate reader, allowing for the rapid screening of large compound libraries.

Data Presentation

The following table summarizes representative quantitative data from a hypothetical high-throughput screening campaign using this compound in a fluorescence polarization assay. This data is illustrative of the expected performance of such an assay.

| Parameter | Value | Description |

| Probe Affinity (Ki) | 0.19 nM | The dissociation constant of this compound for the Y1 receptor, indicating very high binding affinity. |

| Assay Format | 384-well plate | Miniaturized format suitable for automated high-throughput screening. |

| Z' Factor | ≥ 0.7 | A measure of assay quality, indicating excellent separation between positive and negative controls and suitability for HTS. |

| Signal-to-Background | > 3 | The ratio of the signal from the bound probe to the unbound probe, indicating a robust assay window. |

| IC50 (BIBP3226) | 10 nM | The half maximal inhibitory concentration for a known Y1R antagonist, demonstrating the assay's ability to quantify inhibitor potency. |

| IC50 (UR-MK299) | 2 nM | The half maximal inhibitory concentration for another potent Y1R antagonist. |

Experimental Protocols

Cell Culture and Membrane Preparation

Materials:

-

HEK293 cells stably expressing human Y1R

-